(Z)-8-(3,4-dimethoxybenzyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Description
(Z)-8-(3,4-dimethoxybenzyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C24H21NO5S and its molecular weight is 435.49. The purity is usually 95%.
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Biological Activity
(Z)-8-(3,4-dimethoxybenzyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of benzofuroxazine derivatives characterized by the presence of a benzofuro[7,6-e][1,3]oxazine core. Its structure includes:
- A 3,4-dimethoxybenzyl group
- A thiophen-2-ylmethylene moiety
- A dihydro configuration
This unique structure contributes to its biological activity by influencing how it interacts with biological targets.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, showcasing its potential in multiple therapeutic areas:
Anticancer Activity
Research indicates that benzofuroxazine derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
- Case Study : A study demonstrated that a related derivative effectively inhibited the growth of ovarian and small cell lung cancer cells by targeting specific oncogenic pathways .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been noted:
- Mechanism : It may inhibit pro-inflammatory cytokines and modulate immune responses.
- Research Findings : Experimental models showed reduced inflammation markers when treated with similar benzofuroxazine derivatives .
Antimicrobial Properties
Preliminary studies suggest potential antimicrobial effects:
- Activity Against Pathogens : The compound exhibited inhibitory effects against various bacterial strains.
- Case Study : In vitro assays revealed that derivatives could disrupt bacterial cell wall synthesis, leading to cell death .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- The presence of the dimethoxybenzyl group enhances lipophilicity and cellular uptake.
- Modifications to the thiophene moiety can significantly alter potency and selectivity against specific biological targets.
Data Table: Biological Activities Summary
Properties
IUPAC Name |
(2Z)-8-[(3,4-dimethoxyphenyl)methyl]-2-(thiophen-2-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5S/c1-27-20-7-5-15(10-21(20)28-2)12-25-13-18-19(29-14-25)8-6-17-23(26)22(30-24(17)18)11-16-4-3-9-31-16/h3-11H,12-14H2,1-2H3/b22-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSDGEDMFMBKQD-JJFYIABZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CC3=C(C=CC4=C3OC(=CC5=CC=CS5)C4=O)OC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CN2CC3=C(C=CC4=C3O/C(=C\C5=CC=CS5)/C4=O)OC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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